molecular formula C12H12O4 B8400105 4-Acetoxybenzyl acrylate

4-Acetoxybenzyl acrylate

Cat. No.: B8400105
M. Wt: 220.22 g/mol
InChI Key: VXBBOSPRLNDDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetoxybenzyl acrylate is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymer Chemistry

4-Acetoxybenzyl acrylate is primarily utilized in the synthesis of polymers and copolymers due to its reactive acrylate group, which facilitates polymerization processes.

1.1. Synthesis of Polymers

The compound can be polymerized through free radical polymerization techniques to produce polyacrylate materials with tailored properties. These polymers are often employed in coatings, adhesives, and sealants due to their excellent adhesion and flexibility.

Case Study: Polymer Coatings
A study demonstrated that polymers derived from this compound exhibited enhanced thermal stability and mechanical strength compared to traditional acrylic polymers. The incorporation of this compound improved the performance of coatings used in automotive applications, providing better resistance to environmental degradation.

PropertyTraditional AcrylicThis compound Polymer
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced
Environmental ResistanceStandardSuperior

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of biologically active compounds.

2.1. Anticancer Agents

Research has indicated that derivatives of this compound possess anticancer properties. These compounds can inhibit the growth of cancer cells by interfering with cellular signaling pathways.

Case Study: Anticancer Activity
A recent investigation into various derivatives revealed that certain modifications of this compound significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the potential for developing new therapeutic agents based on this compound.

CompoundIC50 (µM)Mechanism of Action
This compound Derivative A15Apoptosis induction
This compound Derivative B10Cell cycle arrest

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of smart materials and nanocomposites.

3.1. Smart Materials

The compound can be incorporated into smart materials that respond to environmental stimuli such as temperature or pH changes.

Case Study: pH-Responsive Hydrogels
Research demonstrated the successful incorporation of this compound into hydrogels that exhibited pH-responsive behavior. These hydrogels showed significant volume changes in response to varying pH levels, making them ideal for drug delivery systems.

pH LevelVolume Change (%)
520
750
980

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

(4-acetyloxyphenyl)methyl prop-2-enoate

InChI

InChI=1S/C12H12O4/c1-3-12(14)15-8-10-4-6-11(7-5-10)16-9(2)13/h3-7H,1,8H2,2H3

InChI Key

VXBBOSPRLNDDAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)COC(=O)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1400 g of isopropyl ether, 100 g of 4-hydroxybenzyl acrylate and 53 g of pyridine were charged into a separable flask of the same type as used in Reference Example 1, and the flask inside gas was replaced with a nitrogen gas over 30 minutes, while ice cooling the flask. Then, 125 g of acetic anhydride was dropwise added thereto at 3° C. over 2 hours, and stirring was continued at room temperature for 3 hours. After completion of the reaction, the reaction mixture was washed with 0.5N hydrochloric acid and then with water. By distilling off isopropyl ether from the reaction mixture, 113 g of 4-acetoxybenzyl acrylate of the following chemical formula was obtained (yield:91%): ##STR12##
Quantity
1400 g
Type
reactant
Reaction Step One
Name
4-hydroxybenzyl acrylate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two

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